molecular formula C12H20O3 B14397802 Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol CAS No. 89398-41-4

Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol

Cat. No.: B14397802
CAS No.: 89398-41-4
M. Wt: 212.28 g/mol
InChI Key: MZJPIJLOUBQFIP-UHFFFAOYSA-N
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Description

Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol is an ester formed by the condensation of acetic acid with bicyclo[5.2.1]dec-7-en-1-ol, a bicyclic alcohol characterized by a fused bicyclic system (norbornane-like structure with a larger ring system). The compound is identified by the CAS number 861857-71-8 and molecular formula C₁₂H₂₀O₃ (molecular weight: 212.28 g/mol) . Its structure combines a rigid bicyclic framework with an ester functional group, which may influence its reactivity, stability, and applications in organic synthesis or material science.

Properties

CAS No.

89398-41-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;bicyclo[5.2.1]dec-7-en-1-ol

InChI

InChI=1S/C10H16O.C2H4O2/c11-10-6-3-1-2-4-9(8-10)5-7-10;1-2(3)4/h5,11H,1-4,6-8H2;1H3,(H,3,4)

InChI Key

MZJPIJLOUBQFIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC2=CCC(C2)(CC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;bicyclo[5.2.1]dec-7-en-1-ol typically involves the reaction of bicyclo[5.2.1]dec-7-en-1-ol with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions: Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique structure of the compound, which provides multiple reactive sites .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties. In industry, it is utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of acetic acid;bicyclo[5.2.1]dec-7-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bicyclic Systems

Bicyclo[2.2.1]hept-5-en-2-yl acetic acid
  • Molecular Formula : C₉H₁₂O₂
  • CAS No.: 825-71-8
  • Key Properties: Smaller bicyclic system (norbornene derivative) with a carboxylic acid group. Used in bioorthogonal conjugation methods for quantum dots (QDs) due to its non-coordinating nature and fast reaction kinetics . Exhibits higher reactivity in cycloaddition reactions compared to larger bicyclic systems.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ester derivatives
  • Example : 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetic acid ester
  • Molecular Formula : C₁₂H₁₈O₂
  • CAS No.: 780789-84-6
  • Key Properties :
    • Methyl substituents increase steric hindrance, reducing reaction rates in cycloadditions.
    • Used in flavor and fragrance industries due to volatility and stability .
Bicyclo[5.2.1]deca-2,6-dione
  • Molecular Formula : C₁₀H₁₄O₂
  • Synthesis : Produced via oxidation of tricyclo[5.2.1.0²,⁶]decane with chromic anhydride in acetic acid (65% yield) .
  • Key Properties :
    • Contains two ketone groups, enabling diverse derivatization.
    • High conformational mobility (six possible conformers) due to flexible eight-membered ring .
    • IR spectrum shows carbonyl stretching at 1710 cm⁻¹ , indicating minimal angular strain .

Functional Group Variations

Acetic Acid Esters of Bicyclic Alcohols
Compound Name Molecular Formula Molecular Weight CAS Number Key Differences
Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol C₁₂H₂₀O₃ 212.28 861857-71-8 Larger bicyclic system; unsaturated bond
Bicyclo[2.2.1]hept-5-en-2-yl acetic acid C₉H₁₂O₂ 152.19 825-71-8 Smaller ring; higher reactivity
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ester C₁₂H₁₈O₂ 194.27 780789-84-6 Methyl substituents; reduced reactivity
Non-Ester Derivatives
  • Bicyclo[10.1.0]tridec-1-ene : Found in lavender essential oils, exhibits insecticidal properties .
  • Bicyclo[3.3.0]octan-3-one derivatives : Synthesized via dichloroketene reactions; used in pharmaceutical intermediates .

Reactivity and Stability

  • This compound: Limited direct data, but its larger bicyclic system likely reduces ring strain compared to norbornene derivatives, enhancing thermal stability .
  • Norbornene-based esters: Faster reaction rates in tetrazine cycloadditions due to lower steric hindrance .

Conformational Analysis

  • Bicyclo[5.2.1]deca-2,6-dione : PMR and mass spectrometry confirm conformational flexibility, enabling applications in studying reaction mechanisms .
  • Norbornene derivatives: Rigid structures favor predictable stereochemical outcomes in synthesis .

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